2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-amino-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-3H,(H3,7,8,9,10,11) |
InChI Key |
OSQUWKMJSPWIRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C1C(=O)NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Chlorinated Intermediates
A widely reported strategy involves the functionalization of 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives. In a patent by, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is synthesized through a four-step sequence starting from ethyl 2-cyano-4,4-diethoxybutanoate. The final chlorination step employs phosphorus oxychloride (POCl₃) under reflux, achieving a 67.8% yield. To introduce the 2-amino group, amination is performed using concentrated aqueous ammonia at elevated temperatures (120°C) in an autoclave. This method yields 2-amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one with a purity exceeding 99.5% (HPLC) and a conversion rate of 66%. Key advantages include high purity and scalability, though the requirement for high-pressure conditions may limit accessibility for some laboratories.
One-Pot Three-Component Reaction
A streamlined approach by utilizes a one-pot, three-component reaction between arylglyoxals (1a-d ), 6-amino-1,3-dimethyluracil (2 ), and barbituric acid derivatives (3a-c ) in ethanol at 50°C with tetrabutylammonium bromide (TBAB) as a catalyst. While this method primarily generates polyfunctionalized pyrrolo[2,3-d]pyrimidines, modifying the reactants to include an amino source (e.g., ammonium acetate) could direct the synthesis toward the target compound. Reaction optimization studies reported yields of 70–85% for analogous structures, with reaction times under 6 hours. This method’s efficiency and minimal purification requirements make it attractive for rapid exploration of derivatives, though further validation is needed for the specific 2-amino variant.
Phase-Transfer Catalyzed Alkylation
Another route, detailed in, begins with 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (2 ). Alkylation using ethyl 3-bromopropionate under phase-transfer conditions (tetrabutylammonium hydrogensulfate, benzene/50% NaOH) yields an intermediate ester, which is subsequently saponified and aminated. The amination step employs 25% aqueous ammonia at 120°C for 12 hours, affording the target compound in 66% yield. This method’s use of liquid-liquid phase transfer catalysis enhances reaction efficiency, though the multi-step protocol may increase operational complexity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo and pyrimidine rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, anhydrous potassium carbonate, and various oxidizing and reducing agents . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkyl halides can produce various alkylated derivatives of the compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's effectiveness as a multi-targeted kinase inhibitor. For instance, derivatives of pyrrolo[2,3-d]pyrimidine have been synthesized to target multiple tyrosine kinases, demonstrating potent anticancer activity. One notable derivative exhibited significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 29 to 59 µM. It was particularly effective against enzymes such as EGFR and CDK2, with IC50 values comparable to established tyrosine kinase inhibitors like sunitinib .
Antibacterial and Antifungal Properties
Research indicates that compounds containing the pyrrolo[2,3-d]pyrimidine moiety exhibit broad biological activities, including antibacterial and antifungal effects. The structural characteristics of these compounds allow them to interfere with microbial growth mechanisms, making them potential candidates for developing new antibiotics .
Neurological Applications
There is emerging interest in the neuroprotective properties of pyrrolo[2,3-d]pyrimidines. These compounds may modulate pathways involved in neurodegenerative diseases by inhibiting specific kinases associated with neuronal survival and apoptosis .
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinase B (Akt), which plays a crucial role in cell proliferation and survival . By inhibiting this kinase, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrrolo[2,3-d]pyrimidin-4-one Core
Modifications at key positions (C5, C6, and C7) significantly alter biological activity and physicochemical properties.
Table 1: Key Derivatives and Their Properties
Key Findings :
- Halogenation (C5) : Introduction of iodine at C5 (e.g., CAS 163622-51-3) enhances electrophilicity, improving cross-coupling reactivity for targeted drug synthesis .
- Alkynyl Substituents (C6) : Butynyl groups at C6 (e.g., compound 16 in ) increase lipophilicity, enhancing membrane permeability and anticancer potency in vitro .
- N7 Modifications : Cyclopropylmethyl at C7 (e.g., compound 10a in ) improves metabolic stability and kinase selectivity .
Thieno[2,3-d]pyrimidinone Analogues
Replacing the pyrrole ring with thiophene alters electronic properties and bioactivity.
Table 2: Thieno[2,3-d]pyrimidinone Derivatives
Key Findings :
Pyrido[2,3-d]pyrimidinone Derivatives
Fusing pyridine instead of pyrrole introduces basic nitrogen atoms, affecting solubility and DNA interaction.
Table 3: Pyrido[2,3-d]pyrimidinone Examples
Structure-Activity Relationship (SAR) Insights
- Positional Effects : C5 and C6 substitutions are critical for target engagement. Iodine at C5 improves reactivity for click chemistry, while C6 alkynyl groups enhance anticancer activity .
- Heterocycle Replacement: Thieno analogues exhibit stronger anti-inflammatory effects, whereas pyrido derivatives are more CNS-targeted due to increased basicity .
- Tautomerism : The 4a,7-dihydro form (parent compound) favors planar conformations, enhancing intercalation with DNA or kinase ATP-binding sites .
Biological Activity
2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (CAS No. 731824-58-1) is a heterocyclic compound with potential biological activities, particularly in the context of cancer therapy and other medical applications. This article reviews its biological activity based on diverse research findings, including case studies, cytotoxic evaluations, and structure-activity relationships.
- Molecular Formula : C6H6N4O
- Molecular Weight : 150.14 g/mol
- CAS Number : 731824-58-1
Research indicates that compounds related to 2-amino-pyrrolo[2,3-d]pyrimidines can act as inhibitors of key enzymes involved in cancer metabolism. Specifically, they target mitochondrial one-carbon metabolism pathways and have shown to inhibit serine hydroxymethyltransferase (SHMT) enzymes, which are crucial for nucleotide synthesis and cellular proliferation in cancer cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound and related compounds:
-
Inhibition of Tumor Growth :
- Compounds derived from pyrrolo[2,3-d]pyrimidine structures have demonstrated significant antitumor activity in various cancer cell lines. For instance, AGF347, a related compound, showed broad-spectrum antitumor efficacy in vitro and impressive results in vivo using xenograft models of pancreatic adenocarcinoma .
- Mechanistic Insights :
Cytotoxic Evaluations
A comparative study evaluated various pyrrolo[2,3-d]pyrimidine derivatives against different cancer cell lines:
These results indicate that derivatives of this compound exhibit varying degrees of cytotoxicity depending on the specific cancer type.
Case Studies
- Case Study on Mitochondrial Targeting :
- Broad-Spectrum Antitumor Activity :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold can enhance biological activity:
- Position 7 Substituents : Compounds with halogen or nitro substituents at position 7 showed improved anticancer properties compared to their unsubstituted counterparts.
- Linker Variations : Variations in the linker group connecting the pyrrolo ring to other functional groups can lead to significant changes in potency and selectivity against particular kinases involved in cancer signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
